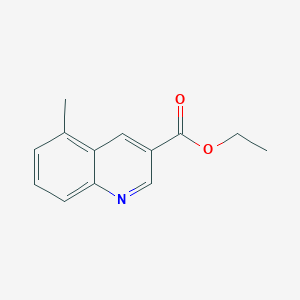

Ethyl 5-Methylquinoline-3-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C13H13NO2 |

|---|---|

Molekulargewicht |

215.25 g/mol |

IUPAC-Name |

ethyl 5-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)10-7-11-9(2)5-4-6-12(11)14-8-10/h4-8H,3H2,1-2H3 |

InChI-Schlüssel |

CDFXKEDQVDVZMV-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2N=C1)C |

Herkunft des Produkts |

United States |

Solubility profile of Ethyl 5-Methylquinoline-3-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Ethyl 5-Methylquinoline-3-carboxylate in Organic Solvents

Foreword: Navigating the Solubility Landscape of Novel Quinolines

To the researchers, scientists, and drug development professionals who advance the frontiers of medicinal chemistry, this guide offers a comprehensive framework for understanding and determining the solubility of Ethyl 5-Methylquinoline-3-carboxylate. While specific experimental solubility data for this compound is not yet prevalent in published literature, the principles, protocols, and theoretical underpinnings detailed herein provide a robust methodology for its characterization. Quinolines and their derivatives are foundational scaffolds in drug discovery, known for their diverse biological activities.[1][2] Their solubility is a critical parameter influencing bioavailability, formulation, and ultimately, therapeutic efficacy.[3][4] This document serves as a technical resource, empowering you to generate precise and reliable solubility profiles for this and other novel quinoline derivatives.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature to form a saturated solution at thermodynamic equilibrium.[4] This equilibrium is governed by the free energy change of dissolution, which is influenced by both enthalpic and entropic factors.[5] For a crystalline solid like Ethyl 5-Methylquinoline-3-carboxylate, the dissolution process can be conceptualized as two steps: the energy required to overcome the crystal lattice forces (related to the melting point and enthalpy of fusion) and the energy released upon solvation of the molecule by the solvent.[3][5]

Generally, quinoline and its derivatives are characterized as aromatic heterocyclic compounds, a nature that typically confers good solubility in a range of organic solvents.[1][6][7] The presence of a polar ester group and a nitrogen atom in the quinoline ring of Ethyl 5-Methylquinoline-3-carboxylate suggests potential for hydrogen bonding and dipole-dipole interactions with polar solvents, while the aromatic core favors interactions with non-polar solvents through van der Waals forces.

Experimental Determination of Equilibrium Solubility

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method .[8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Essential Equipment and Reagents

-

Analytical Balance: (± 0.1 mg accuracy)

-

Vials: Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant Temperature Shaker/Incubator: Capable of maintaining a precise temperature (e.g., 25 °C ± 0.5 °C).

-

Syringe Filters: 0.22 µm or 0.45 µm pore size, compatible with the chosen organic solvents.

-

Volumetric Flasks and Pipettes: Grade A for accurate dilutions.

-

Analytical Instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Visible Spectrophotometer.[9][10]

-

Solvents: High-purity (≥ 99.5%) organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide).

-

Solute: Pure Ethyl 5-Methylquinoline-3-carboxylate.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of solid Ethyl 5-Methylquinoline-3-carboxylate to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-to-equilibrium study is recommended for novel compounds.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles. This step must be performed quickly to avoid temperature fluctuations that could alter solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of Ethyl 5-Methylquinoline-3-carboxylate in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualization of the Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Anticipated Solubility Profile and Data Presentation

Based on the general properties of quinoline derivatives, a hypothetical solubility profile for Ethyl 5-Methylquinoline-3-carboxylate in common organic solvents is presented below. It is imperative to replace this illustrative data with experimentally determined values.

| Solvent | Solvent Polarity Index (Snyder) | Anticipated Solubility Category | Experimental Solubility (mg/mL at 25°C) |

| n-Hexane | 0.1 | Sparingly Soluble | Data to be determined |

| Toluene | 2.4 | Soluble | Data to be determined |

| Dichloromethane | 3.1 | Freely Soluble | Data to be determined |

| Ethyl Acetate | 4.4 | Soluble | Data to be determined |

| Acetone | 5.1 | Freely Soluble | Data to be determined |

| Ethanol | 5.2 | Freely Soluble | Data to be determined |

| Methanol | 6.6 | Soluble | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Data to be determined |

| Water | 10.2 | Slightly Soluble to Insoluble | Data to be determined |

Thermodynamic Modeling and Interpretation

While experimental determination is crucial, thermodynamic models provide a deeper understanding of the factors governing solubility.[11] The ideal solubility of a solid can be predicted using the melting point and enthalpy of fusion. However, for real solutions, the activity coefficient (γ) of the solute in the solvent is a critical factor that accounts for the deviation from ideality.[3]

The relationship can be expressed as:

ln(x) = - (ΔHfus/R) * ( (Tm - T) / (Tm * T) ) - ln(γ)

where:

-

x is the mole fraction solubility

-

ΔHfus is the enthalpy of fusion

-

R is the ideal gas constant

-

Tm is the melting point in Kelvin

-

T is the temperature in Kelvin

-

γ is the activity coefficient

The activity coefficient is influenced by the interactions between the solute and solvent molecules. Models like the Hildebrand and Hansen solubility parameters can be used to estimate these interactions based on dispersive, polar, and hydrogen bonding contributions.[11]

Logical Relationship of Factors Influencing Solubility

Caption: Key Factors Influencing the Solubility of a Solid in a Liquid.

Conclusion and Future Directions

This guide provides a comprehensive technical framework for determining and understanding the solubility profile of Ethyl 5-Methylquinoline-3-carboxylate in organic solvents. By following the detailed experimental protocol and considering the underlying thermodynamic principles, researchers can generate the critical data needed for informed decision-making in drug development and other chemical research endeavors. The generation of a complete experimental solubility dataset for this compound across a range of pharmaceutically relevant solvents would be a valuable contribution to the scientific literature.

References

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

-

Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

-

An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. Benchchem.

-

Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research.

-

Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. University of California, Berkeley.

-

Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.

-

Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR.

-

Quinoline. Wikipedia.

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC.

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Delivery.

-

Product Class 5: Isoquinolines. Science of Synthesis.

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

-

Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol.

-

Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives... ResearchGate.

-

Analytical Methods. RSC Publishing.

-

Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances.

-

Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC.

-

5-Ethyl-3-methylquinoline. PubChem - NIH.

-

Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin... IRE Journals.

-

ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxylate. Sigma-Aldrich.

-

Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. PubChem.

-

Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. PubChem.

-

(PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate.

-

Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem. )

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quinoline - Wikipedia [en.wikipedia.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. irejournals.com [irejournals.com]

- 11. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Properties and Dipole Moments of Quinoline Ester Derivatives

Executive Summary

Quinoline ester derivatives represent a privileged scaffold in medicinal chemistry, serving as precursors for antimalarial, antibacterial (fluoroquinolone analogs), and anticancer agents.[1] Their efficacy is governed not just by steric fit, but by precise electronic parameters—specifically the dipole moment (

This guide provides a rigorous workflow for characterizing these properties, synthesizing Density Functional Theory (DFT) with experimental dielectric measurements. It is designed to move beyond basic synthesis into predictive structure-property relationship (SPR) modeling.

Part 1: Theoretical Framework & Computational Methodology

The Electronic Landscape

The quinoline ring is electron-deficient at the C2 and C4 positions due to the electronegativity of the nitrogen atom. Introducing an ester group (–COOR) at C3 or C4 creates a "push-pull" electronic system, significantly altering the molecular electrostatic potential (MEP).

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the nitrogen lone pair and the aromatic

-system. High HOMO energy correlates with antioxidant capacity (electron donation). -

LUMO (Lowest Unoccupied Molecular Orbital): Often localized on the ester carbonyl and the pyridine ring. Low LUMO energy suggests susceptibility to nucleophilic attack (e.g., by DNA bases or enzymes).

-

Dipole Moment (

): A vector sum of bond moments. In quinoline esters, the orientation of the carbonyl oxygen relative to the ring nitrogen is critical. High dipole moments often improve receptor binding via electrostatic interactions but may impede passive diffusion through lipophilic membranes.

Computational Protocol (DFT)

To accurately predict these properties, we utilize Density Functional Theory.[2][3][4][5] The B3LYP hybrid functional is the industry standard for organic heterocycles, balancing computational cost with accuracy.

Recommended Level of Theory: DFT/B3LYP/6-311++G(d,p)

-

Why 6-311++G(d,p)? The diffuse functions (++) are mandatory for describing the lone pair on Nitrogen and the Oxygen orbitals correctly, which directly impacts the calculated dipole moment.

Workflow Diagram: Computational Characterization

Figure 1: Standardized DFT workflow for quinoline derivatives. Note the validation step using frequency analysis to ensure a true ground state.

Part 2: Experimental Characterization

While DFT provides ideal gas-phase or continuum-solvation data, experimental validation is required. The Guggenheim-Smith Method is the gold standard for determining dipole moments of polar molecules in non-polar solvents (e.g., benzene or dioxane) to avoid solute-solute association.

The Guggenheim Method Protocol

This method avoids the need for precise density measurements, relying instead on the refractive index and dielectric constant.

Equation:

Step-by-Step Protocol:

-

Preparation: Prepare 5 dilute solutions of the quinoline ester in benzene (concentration range:

weight fraction). -

Dielectric Measurement: Use a Dipolemeter (e.g., WTW DM01) to measure the dielectric constant (

) of the pure solvent and all 5 solutions at 25°C. -

Refractive Index: Measure the refractive index (

) of the same solutions using an Abbe Refractometer. -

Data Plotting:

-

Plot

vs. weight fraction ( -

Plot

vs. weight fraction (

-

-

Calculation:

(Use standard values for solvent density

Workflow Diagram: Experimental Synthesis & Analysis

Figure 2: Experimental workflow from synthesis to physical property measurement.

Part 3: Data Analysis & Structure-Property Relationships

The correlation between the substituent nature and the electronic properties is predictable. Below is a summary of expected trends based on literature data for quinoline-3-carboxylic acid esters.

Comparative Electronic Data (Representative)

| Substituent (R) | Electronic Effect | Dipole Moment ( | HOMO-LUMO Gap (eV) | Biological Implications |

| -H (Unsubstituted) | Baseline | 2.0 - 2.2 | 4.6 - 4.8 | Moderate lipophilicity; baseline activity. |

| -CH | Electron Donating (+I) | 2.3 - 2.5 | 4.8 - 5.0 | Increased stability; lower reactivity. |

| -OCH | Strong Donor (+M) | 2.8 - 3.1 | 4.2 - 4.4 | High electron density on ring; potential for metabolic oxidation. |

| -NO | Strong Withdrawing (-M) | 4.5 - 6.8 | 3.5 - 3.8 | High Reactivity. Low gap implies easier reduction (e.g., in hypoxic tumor cells). |

| -Cl / -F | Inductive Withdrawal (-I) | 3.5 - 4.0 | 4.4 - 4.6 | Enhanced membrane permeability; halogen bonding capability. |

Data Note: Values are approximate ranges derived from B3LYP/6-31+G(d) studies [1, 2].

Interpretation for Drug Design[7]

-

Gap & Stability: A lower HOMO-LUMO gap (as seen with Nitro derivatives) indicates a "softer" molecule, which is generally more reactive and polarizable. This correlates with higher biological activity but also higher toxicity risks [3].

-

Dipole & Solubility: Derivatives with

D often suffer from poor solubility in non-polar lipid bilayers, potentially reducing oral bioavailability unless formulated correctly. -

Docking: High dipole moments facilitate strong electrostatic anchoring in the receptor pocket (e.g., DNA gyrase in bacteria), often improving

values provided the molecule can reach the site [4].

References

-

Arabian Journal of Chemistry. "Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study." Analysis of HOMO-LUMO gaps and charge transfer in quinoline derivatives.

-

Scientific Research Publishing. "DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline." Validation of B3LYP methods for quinoline dipole moments.

-

European Journal of Medicinal Chemistry. "Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents." Correlation of side-chain length and electronic properties with antiproliferative activity.[7]

-

Bioorganic & Medicinal Chemistry Letters. "Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt." Application of SAR in optimizing quinoline cores.

-

University of Zurich. "Dipole Moment: Determination of permanent dipole moments using the Guggenheim approximation." Protocol for experimental measurement.[6][8][9][10][11]

Sources

- 1. mdpi.com [mdpi.com]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. scirp.org [scirp.org]

- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.uzh.ch [chem.uzh.ch]

- 9. The computation of electric dipole moments - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 10. homepages.uni-regensburg.de [homepages.uni-regensburg.de]

- 11. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

Pharmacophore modeling using Ethyl 5-Methylquinoline-3-carboxylate scaffold

Case Study: The Ethyl 5-Methylquinoline-3-carboxylate Scaffold in EGFR Kinase Inhibition

Executive Summary

This technical guide details the computational workflow for exploiting the Ethyl 5-Methylquinoline-3-carboxylate scaffold to develop novel Epidermal Growth Factor Receptor (EGFR) inhibitors. While quinolines are "privileged structures" in medicinal chemistry, the specific substitution pattern of the 5-methyl group and the 3-carboxylate moiety offers unique steric and electronic vectors for optimizing binding affinity.

This guide moves beyond basic tutorial steps, focusing on the causality of molecular modeling decisions—why specific features are selected, how the 5-methyl group influences conformation, and how to rigorously validate the resulting pharmacophore model using Receiver Operating Characteristic (ROC) metrics.

Part 1: Scaffold Architecture & Chemical Space Analysis

Before initiating software protocols, one must understand the physicochemical "personality" of the scaffold.

Scaffold: Ethyl 5-Methylquinoline-3-carboxylate Core Attributes:

-

Quinoline Ring: A flat, aromatic bicycle acting as a

-stacking anchor (features: Ring Aromatic, Hydrophobic). -

3-Carboxylate (Ethyl Ester): A hydrogen bond acceptor (HBA) region. The ethyl group provides a hydrophobic tail, often occupying the ribose-phosphate binding region or a hydrophobic pocket in kinases.

-

5-Methyl Group: (Critical Feature) This substituent breaks the symmetry of the quinoline. In the context of kinase binding, it often serves as a "gatekeeper" residue probe or provides essential hydrophobic bulk to displace water molecules from the active site.

Table 1: Physicochemical Profile of the Core Scaffold

| Property | Value (Approx.) | Mechanistic Implication |

| LogP | 3.2 - 3.5 | Moderate lipophilicity; suitable for membrane permeability but requires polar decoration for solubility. |

| H-Bond Acceptors | 3 (N, 2xO) | The Nitrogen (N1) and Carbonyl Oxygen are critical for hinge region binding in kinases. |

| H-Bond Donors | 0 | Requires functionalization (e.g., hydrolysis to acid or amidation) to introduce donor capability if needed. |

| Rotatable Bonds | 3 | The ethyl ester chain is flexible; conformational analysis is required during docking. |

Part 2: Pharmacophore Generation Workflow

The following diagram outlines the integrated Ligand-Based and Structure-Based workflow adopted for this scaffold.

Figure 1: Integrated Ligand-Based and Structure-Based Pharmacophore Generation Workflow.

Part 3: Detailed Methodology

Phase 1: Ligand-Based Hypothesis (The "Common Feature" Approach)

Objective: Identify the spatial arrangement of chemical features shared between the scaffold and known potent EGFR inhibitors.

-

Training Set Construction:

-

Select 5-10 potent EGFR inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib) and the target scaffold.

-

Scientific Rationale: Including the scaffold in the training set ensures the resulting model is "reachable" by your chemical series.

-

-

Conformational Analysis:

-

Protocol: Use a Monte Carlo search (e.g., in MOE or Schrödinger MacroModel) to generate low-energy conformers.

-

Crucial Step for Scaffold: Focus on the Ethyl ester rotation . The carbonyl oxygen must be oriented to act as a Hydrogen Bond Acceptor (HBA).

-

-

Alignment & Feature Extraction:

-

Align molecules based on the quinoline/quinazoline core.

-

Hypothesis: The N1 of the quinoline and the ester carbonyl mimic the N1 and N3 of the quinazoline core in Gefitinib.

-

5-Methyl Role: Define a "Hydrophobic" feature sphere at the 5-position. This corresponds to the hydrophobic pocket occupancy often seen with the chloro/fluoro substituents in commercial drugs.

-

Phase 2: Structure-Based Refinement (Docking)

Objective: Validate if the scaffold physically fits the ATP-binding pocket of EGFR.

-

Protein Preparation:

-

Source: RCSB PDB ID 1M17 (EGFR complexed with Erlotinib) or 4HJO .

-

Protocol: Strip water molecules (except conserved structural waters), protonate residues at pH 7.4 (PropKa), and fix missing side chains.

-

-

Docking Protocol (Self-Validating):

-

Step A (Redocking): Remove the native ligand (Erlotinib) and redock it. Success Criterion: RMSD < 2.0 Å between docked and crystal pose.

-

Step B (Scaffold Docking): Dock the Ethyl 5-Methylquinoline-3-carboxylate.

-

Key Interaction Check:

-

Hinge Region: Does the Quinoline N1 or Ester Carbonyl H-bond with Met793 ?

-

Gatekeeper: Does the 5-methyl group clash with Thr790 (gatekeeper residue)? Note: If it clashes, the scaffold may be more selective for T790M mutants or require modification.

-

-

Phase 3: Model Validation (The "Trust" Pillar)

A pharmacophore model is useless without statistical validation.

-

Decoy Set Generation:

-

Use the DUD-E (Directory of Useful Decoys) database to generate 500+ decoys that are physically similar to the scaffold (MW, LogP) but chemically distinct (topology).

-

-

Screening & ROC Analysis:

-

Screen a combined database (Active Ligands + Decoys) using the pharmacophore.

-

Metric: Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot.

-

Threshold: An AUC > 0.7 indicates a predictive model. An AUC > 0.85 indicates a highly robust model.

-

Part 4: Biological Mechanism & Signaling Pathway

Understanding the downstream effect of targeting EGFR with this scaffold is vital for drug development.

Figure 2: EGFR Signaling Cascade and Mechanism of Inhibition by Quinoline Scaffold.

Part 5: Experimental Validation Protocol

To validate the computational predictions, the following wet-lab protocol is recommended.

1. Synthesis (Friedländer Condensation):

-

Reactants: 2-Amino-4-methylbenzaldehyde + Ethyl acetoacetate.

-

Catalyst: Piperidine or dilute NaOH.

-

Conditions: Reflux in ethanol for 4-6 hours.

-

Purification: Recrystallization from ethanol.

2. In Vitro Kinase Assay (ADP-Glo):

-

Objective: Measure IC50 against EGFR.

-

Protocol:

-

Incubate recombinant EGFR enzyme with the synthesized compound (0.1 nM - 10 µM) in kinase buffer.

-

Add ATP and Poly(Glu,Tyr) substrate.

-

Incubate for 60 min at room temperature.

-

Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase light output.

-

Readout: Luminescence is proportional to kinase activity. Lower luminescence = Higher Inhibition.

-

References

-

Pharmacophore Modeling of Quinoline Derivatives

- Title: Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants.

- Source: National Institutes of Health (NIH) / PubMed Central.

-

URL:[Link]

-

Quinoline-3-carboxylate as Anticancer Agents

-

EGFR Inhibition by Quinoline Scaffolds

- Title: Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors.

- Source: Bioorganic Chemistry (via PubMed).

-

URL:[Link]

-

Molecular Docking Methodologies

- Title: Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Deriv

- Source: MDPI.

-

URL:[Link]

-

Synthesis of 5-Methylquinoline Derivatives

Sources

- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

Application Note and Protocol for the Synthesis of 5-Methylquinoline-3-carboxylic Acid

An In-Depth Guide to the Saponification of Ethyl 5-Methylquinoline-3-carboxylate

Introduction: The Significance of Quinoline Carboxylic Acids

Quinoline-3-carboxylic acids are a privileged scaffold in medicinal chemistry and drug development. These heterocyclic compounds form the core structure of numerous synthetic antibacterial agents, including the widely recognized fluoroquinolones.[1][2] The carboxylic acid moiety at the 3-position is crucial for the biological activity of these compounds, often playing a key role in their interaction with bacterial enzymes like DNA gyrase and topoisomerase IV. The synthesis of these vital carboxylic acids from their corresponding esters is, therefore, a fundamental and frequently employed transformation in pharmaceutical research. This document provides a detailed, field-proven protocol for the hydrolysis of Ethyl 5-Methylquinoline-3-carboxylate to 5-Methylquinoline-3-carboxylic acid, emphasizing the chemical principles and practical considerations necessary for a successful synthesis.

Choosing the Hydrolysis Pathway: Saponification vs. Acid Catalysis

The conversion of an ester to a carboxylic acid and an alcohol is known as hydrolysis.[3][4] This transformation can be achieved under either acidic or basic conditions.[5]

-

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is an equilibrium-driven process.[6] To drive the reaction toward the product side, a large excess of water is required. However, the reversible nature can lead to incomplete conversion, posing challenges for achieving high yields in a preparative setting.[4][6]

-

Base-Promoted Hydrolysis (Saponification): This method utilizes a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH).[5] The reaction proceeds via a nucleophilic acyl substitution mechanism.[7] Crucially, the final step involves the deprotonation of the newly formed carboxylic acid by the base (or the alkoxide byproduct) to form a carboxylate salt.[8] This acid-base reaction is essentially irreversible and drives the entire process to completion, making it the preferred method for laboratory and industrial synthesis where high conversion is paramount.[4][5][7]

For this protocol, we will employ the saponification pathway due to its irreversibility and typically higher yields.

Mechanism of Saponification

The base-promoted hydrolysis of Ethyl 5-Methylquinoline-3-carboxylate follows a well-established two-step nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: A hydroxide ion (⁻OH) from the base acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.[5][8]

-

Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the C=O double bond. This results in the expulsion of the ethoxide ion (⁻OEt) as the leaving group.

-

Irreversible Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid to yield the carboxylate salt (in this case, sodium 5-methylquinoline-3-carboxylate) and ethanol. This final, rapid deprotonation step renders the overall reaction irreversible.[6][8]

To obtain the final carboxylic acid product, an acidic workup is required to protonate the carboxylate salt.[7][8]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Grade | Notes |

| Ethyl 5-Methylquinoline-3-carboxylate | 215.25 | >98% Purity | The starting ester. |

| Sodium Hydroxide (NaOH) | 40.00 | Reagent Grade | Used as pellets or flakes. |

| Ethanol (EtOH) | 46.07 | Anhydrous or 95% | Co-solvent to ensure miscibility. |

| Deionized Water (H₂O) | 18.02 | - | Solvent. |

| Hydrochloric Acid (HCl), concentrated | 36.46 | ~37% w/w, Reagent | For acidification during workup. |

| Round-bottom flask with reflux condenser | - | - | Standard laboratory glassware. |

| Magnetic stirrer and stir bar | - | - | For efficient mixing. |

| Heating mantle | - | - | For controlled heating. |

| Buchner funnel and filter flask | - | - | For isolating the solid product. |

| pH paper or pH meter | - | - | To monitor acidification. |

Workflow Overview

Caption: General workflow for the hydrolysis of Ethyl 5-Methylquinoline-3-carboxylate.

Step-by-Step Procedure

Part 1: Saponification Reaction

-

Prepare the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydroxide (4.0 g, 100 mmol, 2.2 eq). Carefully add a mixture of 50 mL of ethanol and 50 mL of deionized water. Stir until the NaOH has completely dissolved. Note: This dissolution is exothermic.

-

Add the Ester: To the stirred sodium hydroxide solution, add Ethyl 5-Methylquinoline-3-carboxylate (10.0 g, 46.5 mmol, 1.0 eq).

-

Reflux: Attach a reflux condenser to the flask and begin heating the mixture using a heating mantle. Bring the reaction to a gentle reflux (approximately 80-90°C) and maintain this temperature.

-

Monitor the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a solution of the starting material for comparison. Periodically take a small aliquot from the reaction, neutralize it with a drop of dilute acid, and spot it on a TLC plate. The disappearance of the starting ester spot indicates the completion of the reaction. Typically, the reaction is complete within 2-4 hours.

Part 2: Product Isolation and Purification

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. The solution should be a clear, homogenous mixture containing the sodium salt of the product.

-

Acidification: Place the reaction flask in an ice bath to thoroughly chill the solution. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise. The carboxylic acid will begin to precipitate as a solid. Continuously monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding acid until the pH is approximately 3-4.[9]

-

Precipitation and Digestion: After reaching the target pH, continue to stir the resulting thick suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.[9] Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual salts (e.g., NaCl) and acid.

-

Drying: Transfer the solid product to a watch glass or drying dish and dry it in a vacuum oven at 60-70°C until a constant weight is achieved. The expected product is 5-Methylquinoline-3-carboxylic acid as a solid.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as an ethanol-water mixture.[9][10] Dissolve the crude solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by filtration.

Characterization

The identity and purity of the final product, 5-Methylquinoline-3-carboxylic acid, should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): Confirm the structure by identifying the characteristic peaks. The disappearance of the ethyl group signals (-CH₂- and -CH₃) and the appearance of a broad singlet for the carboxylic acid proton (-COOH) in the ¹H NMR spectrum are key indicators of a successful reaction.

-

Mass Spectrometry (MS): Determine the molecular weight of the product.

-

Infrared Spectroscopy (IR): Look for the characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹).

References

-

University of Calgary. (n.d.). Hydrolysis of Esters. Department of Chemistry, University of Calgary. Retrieved from [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

-

Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.

-

J&K Scientific LLC. (2021, February 8). Ester Hydrolysis. Retrieved from [Link]

-

LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

- Google Patents. (n.d.). EP0351889B1 - Process for the preparation of a quinoline carboxylic acid.

-

Al-dujaili, A. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]

- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.

-

Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

-

Save My Exams. (2024, October 26). Ester Hydrolysis. Retrieved from [Link]

-

Anticancer Agents in Medicinal Chemistry. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]

Sources

- 1. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]

- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. savemyexams.com [savemyexams.com]

- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

Reduction methods for converting ethyl ester to alcohol in quinoline derivatives

Application Note: Chemoselective Reduction of Quinoline Ethyl Esters to Alcohols

Abstract

This technical guide details the protocols for reducing ethyl esters to primary alcohols in quinoline derivatives. The presence of the electron-deficient pyridine ring in the quinoline scaffold presents a chemoselectivity challenge: reducing the ester without partially or fully saturating the heterocyclic ring (e.g., to 1,2-dihydroquinoline or 1,2,3,4-tetrahydroquinoline). This note prioritizes a chemoselective borohydride-based approach while providing optimized protocols for Lithium Aluminum Hydride (

Introduction: The Chemoselectivity Challenge

In drug discovery, quinoline alcohols are critical intermediates (e.g., for Montelukast or various kinase inhibitors). The reduction of a quinoline ethyl ester involves a competition between two electrophilic sites:

-

The Ester Carbonyl: The desired target.

-

The C2-N1 or C4-C3 Bond of the Quinoline Ring: Susceptible to nucleophilic attack by hydrides, leading to 1,2- or 1,4-reduction (Birch-type or hydride addition).

Key Mechanistic Insight: The quinoline nitrogen is a Lewis base. It coordinates with Lewis acidic reducing agents (like

Reagent Selection Decision Matrix

The following decision tree guides the selection of the optimal reduction method based on substrate sensitivity and scale.

Figure 1: Decision matrix for selecting the appropriate reduction protocol.

Method A: The Chemoselective Protocol ( )

Status: Recommended for High Chemoselectivity & Scalability

Sodium borohydride (

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Solvent System: Prepare a mixture of THF:Ethanol (2:3) . The protic solvent is essential for borohydride kinetics.

-

Dissolution: Dissolve the quinoline ethyl ester (1.0 eq, e.g., 10 mmol) in the solvent mixture (

concentration). -

Activation: Add anhydrous

(1.5 eq) in one portion. Stir for 15 minutes at Room Temperature (RT) to allow complexation. -

Reduction: Add

(3.0 eq) slowly in portions over 20 minutes.-

Note: Gas evolution (

) will occur. Ensure good venting.

-

-

Reaction: Stir at RT for 4 hours. If TLC shows incomplete conversion, warm to

for 1 hour. -

Quenching: Cool to

. Carefully add-

Critical: Quinolines are basic.[7] If you leave the solution acidic, the product will remain in the aqueous layer as the salt.

-

-

Workup: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over

Why it works: The coordination of

Method B: The "Hard" Reduction ( )

Status: Use with Caution (Strict Temperature Control Required)

is non-selective. At room temperature or reflux, it will attack the quinoline ring, yielding 1,2-dihydroquinoline or 1,2,3,4-tetrahydroquinoline contaminants.Protocol:

-

Setup: Oven-dried glassware, Argon atmosphere.

-

Reagent Prep: Suspend

(1.2 eq) in anhydrous THF ( -

Addition: Dissolve quinoline ester (1.0 eq) in minimum anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes.

-

Control: Maintain internal temperature below

.

-

-

Monitoring: Stir at

for 60 minutes. Do not warm to RT unless TLC indicates no reaction. -

Fieser Quench (Critical for Aluminum Salts):

-

Dilute with wet THF.

-

Add water (

mL per -

Add

-

Add water (

mL).

-

-

Filtration: Add anhydrous

to the granular precipitate and stir for 15 mins. Filter through a Celite pad.

Method C: Controlled Reduction (DIBAL-H)

Status: Precision Method (Can stop at Aldehyde)

DIBAL-H acts as a Lewis acid first (coordinating to N or O) and a hydride donor second.

Protocol:

-

Conditions:

in Toluene or DCM. -

Stoichiometry: Use 2.5 eq of DIBAL-H. (1 eq coordinates to the Nitrogen lone pair, 1.5 eq reduces the ester).

-

Procedure: Add DIBAL-H slowly down the side of the flask. Stir for 2 hours at

. -

Outcome:

-

Quench at

with Methanol -

Warm to RT before quench

Alcohol .

-

-

Rochelle's Salt Workup: Quench with sat. Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 2 hours to break the Aluminum-Amine emulsion.

Comparative Analysis & Data

| Feature | DIBAL-H | ||

| Chemoselectivity | High (Ester only) | Low (Risk of Ring Red.) | Medium (Temp dependent) |

| Temperature | RT to | ||

| Solvent | THF/EtOH | THF / Ether | Toluene / DCM |

| Safety | High (No pyrophorics) | Low (Pyrophoric, | Low (Pyrophoric) |

| Typical Yield | 85-95% | 70-85% | 60-80% |

| Primary Side Product | Unreacted Ester | 1,2-Dihydroquinoline | Aldehyde (if under-reduced) |

Mechanistic Pathway of Side Reactions

The diagram below illustrates the competing pathways. High temperatures or strong unhindered hydrides favor the "Ring Reduction" pathway.

Figure 2: Competing mechanistic pathways in quinoline reduction.

References

-

Chemoselective Borohydride Reduction: Ranu, B. C. (1991). Use of zinc borohydride for efficient reduction of carboxylic ester to alcohol. Journal of Organic Chemistry. (Adapted protocol using

analog). -

General Ester Reduction: Brown, H. C., & Narasimhan, S. (1982). Selective reductions.[8][9] 29. The rapid and convenient reduction of carboxylic acids and esters with sodium borohydride in tetrahydrofuran-methanol. Journal of Organic Chemistry.

- Quinoline Side Reactions: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Reference for 1,2-reduction mechanisms).

-

DIBAL-H Protocols: Organic Syntheses, Coll. Vol. 6, p.762 (1988).

- Fieser Workup: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.

Sources

- 1. joneschemistry.wordpress.com [joneschemistry.wordpress.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. uop.edu.pk [uop.edu.pk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Overcoming steric hindrance in 5-methyl substituted quinoline synthesis

This is a technical support guide designed for organic chemists and process engineers. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Topic: Overcoming Steric Hindrance & Regioselectivity Issues Ticket ID: CHE-5MQ-REGIO-001 Status: Resolved / Guide Available

The Core Problem: The "Peri-Effect"

In the synthesis of 5-substituted quinolines, the primary adversary is steric hindrance between the substituent at the 5-position and the hydrogen atom at the 4-position (the peri-position).

When using standard cyclization methods (like Skraup or Doebner-von Miller) on m-toluidine (3-methylaniline), the reaction faces a bifurcation:

-

Path A (Kinetic & Thermodynamic Favorability): Cyclization at the C6 position (ortho to amine, para to methyl). This encounters minimal steric resistance, yielding 7-methylquinoline (Major Product, ~70-80%).

-

Path B (Sterically Hindered): Cyclization at the C2 position (ortho to both amine and methyl). The methyl group physically obstructs the ring closure, yielding 5-methylquinoline (Minor Product, ~20-30%).

To obtain the 5-isomer, you must either bypass this competition (Friedländer synthesis) or rigorously purify the mixture.

Strategic Solutions & Protocols

Solution A: The "Pre-Lock" Strategy (Friedländer Synthesis)

Recommendation: High Priority. Use this for high-purity requirements (>98%). Logic: Instead of hoping for selective cyclization, you use a precursor where the methyl group is already "locked" into the correct position relative to the nitrogen.

The Workflow

The reaction involves the condensation of 2-amino-6-methylbenzaldehyde with acetaldehyde (or a surrogate like paraldehyde).

Caption: The Friedländer route guarantees regiochemistry by pre-installing the substituent.

Detailed Protocol

Phase 1: Precursor Preparation (In-situ Reduction) Note: 2-amino-benzaldehydes are unstable (self-condensation). Prepare immediately before use.

-

Charge: In a 3-neck flask, suspend 2-nitro-6-methylbenzaldehyde (10 mmol) in Ethanol (20 mL) and Water (5 mL).

-

Reduction: Add Iron powder (30 mmol) and Glacial Acetic Acid (0.5 mL). Heat to reflux for 1 hour. Monitor TLC for disappearance of nitro compound.

-

Workup: Filter hot through Celite to remove iron residues. The filtrate contains the amino-aldehyde.[1]

Phase 2: Cyclization

-

Addition: To the fresh filtrate, add Acetaldehyde (12 mmol) (or Paraldehyde equivalent) dropwise.

-

Catalysis: Add 10% NaOH solution (2 mL) to adjust pH to ~9.

-

Reflux: Reflux for 2-4 hours. The solution will darken.

-

Isolation: Cool to RT. Dilute with water.[2][3] Extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layer over MgSO₄. Evaporate. Purify via flash chromatography (Hexane:EtOAc 9:1).

Solution B: The "Brute Force" Strategy (Modified Skraup)

Recommendation: Use only if Friedländer precursors are unavailable. Expect a mixture. Logic: We cannot stop 7-methyl formation, but we can optimize the reaction to minimize tar and maximize the recovery of the 5-methyl isomer.

Protocol Modifications

Standard Skraup conditions (Glycerol + H₂SO₄) are too violent and favor the thermodynamic product (7-Me).

-

Moderator: Add Boric Acid or Ferrous Sulfate to the reaction. This controls the exotherm, potentially allowing the kinetic product (5-Me) to form slightly more favorably.

-

Oxidant: Use Sodium m-nitrobenzenesulfonate instead of nitrobenzene. It is water-soluble, making workup easier.

Separation Protocol (Crucial)

Since you will get a mixture (~2:1 ratio of 7-Me to 5-Me), you must separate them. Distillation is often ineffective due to similar boiling points (~250-260°C).

Method: Zinc Chloride Complexation

-

Dissolve the crude quinoline mixture in dilute HCl .

-

Add a saturated solution of Zinc Chloride (ZnCl₂) .

-

Crystallization: The quinoline-ZnCl₂ complexes often have different solubilities. The 7-methyl isomer complex typically crystallizes out first or forms a more stable precipitate.

-

Filtration: Filter the precipitate (enriched in 7-Me).

-

Recovery: Basify the filtrate (enriched in 5-Me) with NaOH to liberate the free base. Extract and check purity by GC-MS. Repeat if necessary.

Data & Troubleshooting

Isomer Identification Data

You must confirm which isomer you have. Do not rely on boiling point alone.

| Feature | 5-Methylquinoline | 7-Methylquinoline |

| ¹H NMR (Methyl) | δ ~2.65 ppm (Deshielded by peri-effect) | δ ~2.54 ppm |

| C-H Coupling | Strong NOE with H-4 and H-6 | Strong NOE with H-6 and H-8 |

| GC Retention | Typically elutes later (higher BP interaction) | Typically elutes earlier |

| Melting Point (Picrate) | ~180-182 °C | ~175-177 °C |

Troubleshooting Guide (FAQ)

Q1: My Friedländer reaction yield is low (<30%). Why?

-

Root Cause: The amino-aldehyde intermediate is unstable.[1] It undergoes self-condensation to form trimeric species if left too long before adding acetaldehyde.

-

Fix: Perform the reduction and condensation in a "one-pot" cascade or minimize the time between filtration of iron and addition of acetaldehyde.

Q2: In the Skraup synthesis, I am getting massive amounts of tar.

-

Root Cause: Polymerization of acrolein (formed from glycerol) before it reacts with the aniline.

-

Fix: Add the sulfuric acid/glycerol mixture dropwise to the aniline at reflux temperature, rather than mixing everything cold and heating. This ensures acrolein reacts immediately upon formation.

Q3: Can I use sulfonation to block the 7-position?

-

Analysis: Sulfonation of m-toluidine usually occurs at the 4-position (para to amino), yielding 4-amino-2-methylbenzenesulfonic acid. This does not block the 6-position (the site for 7-Me formation). Therefore, the "blocking group" strategy is generally ineffective for this specific isomer pair.

References

-

Skraup Isomer Ratios: Palmer, M. H. (1962). "The Skraup Reaction with m-Substituted Anilines." Journal of the Chemical Society, 3645. Link

-

Friedländer Mechanism: Cheng, C. C., & Yan, S. J. (1982). "The Friedländer Synthesis of Quinolines." Organic Reactions, 28, 37. Link

-

Purification via ZnCl2: Manske, R. H. F., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59. Link

-

Modern Catalysis (Ru): Theerthagiri, P., et al. (2012). "Ruthenium-catalyzed synthesis of quinolines." Tetrahedron Letters, 53(41), 5535-5538. Link

Sources

Technical Support Center: Troubleshooting Low Esterification Rates in Quinoline-3-Carboxylic Acid Derivatives

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the esterification of quinoline-3-carboxylic acid derivatives. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My standard Fischer esterification of a quinoline-3-carboxylic acid derivative is resulting in very low yields. What are the likely causes?

A1: Low yields in Fischer esterification of this class of compounds are a common challenge.[1][2] The primary reasons often revolve around the inherent properties of the quinoline moiety and the equilibrium nature of the reaction.

-

Reduced Carboxylic Acid Reactivity: The electron-withdrawing nature of the quinoline ring can decrease the nucleophilicity of the carbonyl oxygen, making its protonation—the crucial first step of the Fischer esterification—less favorable.[3] This deactivation of the carboxylic acid leads to a slower reaction rate.

-

Basic Nitrogen Atom: The nitrogen atom in the quinoline ring can be protonated by the acid catalyst. This has a dual negative effect: it reduces the amount of available catalyst to activate the carboxylic acid and further deactivates the ring, making the carboxylic acid less reactive.

-

Reversibility of the Reaction: Fischer esterification is an equilibrium process.[4][5][6] The water generated as a byproduct can hydrolyze the ester back to the starting materials, thus lowering the net yield.[7][4][5]

Troubleshooting Steps:

-

Increase Alcohol Stoichiometry: Use the alcohol as the solvent or in a large excess to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[4][5]

-

Water Removal: Employ methods to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

-

Choice of Acid Catalyst: While common choices include sulfuric acid (H₂SO₄) and tosic acid (TsOH), you might need to screen different acid catalysts to find the most effective one for your specific substrate.[5]

Q2: I'm attempting a Steglich esterification with DCC and DMAP, but the reaction is sluggish and the yield is poor. How can I optimize this?

A2: The Steglich esterification is a powerful method for substrates that are sensitive to acidic conditions or are sterically hindered.[8][9][10][11] However, challenges can still arise with quinoline-3-carboxylic acid derivatives.

-

Steric Hindrance: Substituents on the quinoline ring, particularly at the 2 or 4 positions, can sterically hinder the approach of the alcohol to the activated carboxylic acid intermediate.[10][12]

-

Side Reactions: A common side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[8][11][12] This side reaction becomes more significant with slow esterification rates.[12]

-

Insufficient DMAP: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that acts as an acyl transfer agent, forming a highly reactive intermediate and suppressing the formation of N-acylurea.[8][11] Using too little DMAP can lead to slow and inefficient reactions.

Troubleshooting and Optimization Strategies:

| Parameter | Recommendation | Rationale |

| Solvent | Use a polar aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). | These solvents are commonly used for Steglich esterification and can help with the solubility of the reactants.[9][13] |

| Temperature | Most Steglich esterifications are run at room temperature. | The reaction is generally mild, and higher temperatures may promote side reactions.[11] |

| Reagent Stoichiometry | Use a slight excess of DCC (1.1-1.2 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents). | A slight excess of the coupling agent can help drive the reaction to completion, while sufficient DMAP is critical for catalysis.[8] |

| Order of Addition | Add the carboxylic acid, alcohol, and DMAP to the solvent first, then add the DCC solution dropwise at 0°C. | This can help to minimize the formation of the N-acylurea side product. |

Q3: My quinoline-3-carboxylic acid has bulky substituents. Which esterification method is most suitable?

A3: For sterically hindered quinoline-3-carboxylic acids, methods that utilize highly reactive intermediates are generally more successful than the Fischer esterification.

-

Steglich Esterification: As mentioned previously, the Steglich esterification is well-suited for sterically demanding substrates.[8][9][10]

-

Acid Chloride Formation: A robust two-step approach involves first converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting acid chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the ester.

-

Coupling Agents: A variety of other coupling agents can be effective for esterifying hindered carboxylic acids. Reagents like TBTU, TATU, or COMU are often used in peptide synthesis but are also excellent for forming ester bonds under mild conditions.[14][15]

Q4: I am observing the formation of an unexpected byproduct that complicates purification. What could it be?

A4: The nature of the byproduct will depend on the reaction conditions and the specific structure of your quinoline derivative.

-

Under Steglich Conditions: The most common byproduct is the N-acylurea, formed from the rearrangement of the O-acylisourea intermediate.[8][11][12] This byproduct is often difficult to separate from the desired ester.

-

Under Acid Chloride Formation: If you are forming an acid chloride, incomplete reaction or hydrolysis of the acid chloride back to the carboxylic acid can occur if moisture is present.

-

Self-Condensation: Under harsh acidic or basic conditions, side reactions involving the quinoline ring itself or other functional groups on your molecule can occur.[16]

Troubleshooting by Characterization:

To identify the byproduct, it is crucial to characterize it using techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To determine the structure of the byproduct.

-

Mass Spectrometry: To determine the molecular weight of the byproduct.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

Once the byproduct is identified, you can adjust the reaction conditions to minimize its formation. For example, if N-acylurea is the issue, increasing the amount of DMAP or switching to a different coupling agent may be beneficial.

Experimental Protocols

Protocol 1: Optimized Steglich Esterification for a Sterically Hindered Quinoline-3-Carboxylic Acid

This protocol is a general guideline and may require optimization for your specific substrate.

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the quinoline-3-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.2 eq) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

DCC Addition: In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[16]

-

Work-up:

-

Once the reaction is complete, cool the mixture again to 0°C to precipitate the dicyclohexylurea (DCU) byproduct.

-

Filter the mixture through a pad of Celite to remove the DCU.

-

Wash the filtrate with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.[16]

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[16]

Visualization of Key Processes

Troubleshooting Workflow for Low Esterification Yields

Caption: A decision tree for troubleshooting low esterification yields.

Simplified Mechanism of Steglich Esterification

Caption: Key steps in the DMAP-catalyzed Steglich esterification.

References

-

Steglich Esterification. Organic Chemistry Portal. [Link]

-

Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]

-

A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science. [Link]

-

Steglich esterification. Wikipedia. [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. [Link]

-

Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. [Link]

-

THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. [Link]

-

Can anyone suggest me best esterification reaction? ResearchGate. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. [Link]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. The Royal Society of Chemistry. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

-

Fischer Esterification. Chemistry Steps. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Fischer Esterification. Chemistry LibreTexts. [Link]

-

Quinoline. Organic Syntheses. [Link]

-

(PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]

-

Reactivity of carboxylic acid derivatives | Organic chemistry | Khan Academy. YouTube. [Link]

- Process for the hydrolysis of quinolone carboxylic esters.

-

Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC. [Link]

-

Quinagolide. Wikipedia. [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

-

Acid to Ester - Common Conditions. [Link]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

- New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.

-

Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]

-

Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

-

An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

-

Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. PMC. [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 10. js.vnu.edu.vn [js.vnu.edu.vn]

- 11. Steglich esterification - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. Ester synthesis by esterification [organic-chemistry.org]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Enhancing the Stability of Ethyl 5-Methylquinoline-3-carboxylate in Aqueous Solutions

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the stability of Ethyl 5-Methylquinoline-3-carboxylate in aqueous solutions. Recognizing the challenges in handling this compound, this document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Introduction to the Stability Challenges

Ethyl 5-Methylquinoline-3-carboxylate, like many ester-containing heterocyclic compounds, is susceptible to degradation in aqueous environments. The primary pathway of degradation is hydrolysis of the ethyl ester bond, which is significantly influenced by pH, temperature, and the presence of catalysts.[1] Additionally, the quinoline ring itself can be prone to oxidative and photodegradative processes.[2] Understanding and mitigating these degradation pathways are crucial for developing stable formulations and obtaining reliable experimental results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during your experiments with Ethyl 5-Methylquinoline-3-carboxylate in aqueous solutions.

Issue 1: Precipitation or Cloudiness in the Aqueous Solution

-

Question: I dissolved Ethyl 5-Methylquinoline-3-carboxylate in my aqueous buffer, but it precipitated out over time. What is happening and how can I fix it?

-

Answer:

-

Possible Cause 1: Low Aqueous Solubility. The quinoline core is inherently hydrophobic, leading to limited solubility in water.[3] While the ester and the nitrogen atom may provide some polarity, the overall molecule may have poor aqueous solubility.

-

Troubleshooting Steps:

-

pH Adjustment: The quinoline nitrogen is weakly basic.[4] Lowering the pH of the solution with a suitable acid (e.g., HCl) can protonate the nitrogen, forming a more soluble salt. Experiment with a range of acidic pH values (e.g., pH 3-5) to find the optimal solubility without accelerating acid-catalyzed hydrolysis.

-

Co-solvents: Incorporate a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) into your aqueous solution. Start with a low percentage (e.g., 5-10% v/v) and gradually increase it until the compound remains dissolved. Be aware that co-solvents can also influence the rate of hydrolysis.

-

Surfactants: The use of non-ionic surfactants like polysorbates (e.g., Tween® 80) or poloxamers at concentrations above their critical micelle concentration can form micelles that encapsulate the hydrophobic molecule, increasing its apparent solubility.

-

-

-

Question: My solution was clear initially at a low pH, but it became cloudy after adjusting the pH to neutral. Why?

-

Answer:

-

Possible Cause: pH-Dependent Solubility. As a weak base, Ethyl 5-Methylquinoline-3-carboxylate is more soluble in acidic conditions due to the protonation of the quinoline nitrogen.[3] When the pH is raised to neutral or alkaline, the compound deprotonates, reverting to its less soluble free base form, which can then precipitate.

-

Troubleshooting Steps:

-

Maintain a Low pH: If your experimental conditions allow, maintain the solution at an acidic pH where the compound is soluble.

-

Use of Solubilizing Excipients: If a neutral pH is required, consider using solubility enhancers that are effective at that pH, such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes.[5][6]

-

-

Issue 2: Loss of Compound Potency or Inconsistent Assay Results

-

Question: I am observing a decrease in the concentration of Ethyl 5-Methylquinoline-3-carboxylate in my aqueous stock solution over a short period. What could be the cause?

-

Answer:

-

Possible Cause: Hydrolysis. The most likely cause for the loss of potency is the hydrolysis of the ethyl ester to the corresponding carboxylic acid (5-Methylquinoline-3-carboxylic acid) and ethanol. This reaction is catalyzed by both acidic and basic conditions.[1]

-

Troubleshooting Steps:

-

pH Optimization: Conduct a pH-rate profile study to determine the pH of maximum stability. Typically for esters, this is in the mid-pH range (around pH 4-6), where both acid- and base-catalyzed hydrolysis are minimized.[1]

-

Temperature Control: Store your aqueous solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures to significantly slow down the rate of hydrolysis.

-

Aprotic Solvents for Stock Solutions: Prepare high-concentration stock solutions in aprotic organic solvents like DMSO or DMF, where the compound is more stable. Dilute to the final aqueous concentration immediately before use.

-

-

Issue 3: Color Change in the Solution

-

Question: My solution of Ethyl 5-Methylquinoline-3-carboxylate has developed a yellowish or brownish tint upon storage. What does this indicate?

-

Answer:

-

Possible Cause 1: Oxidative Degradation. The quinoline ring system can be susceptible to oxidation, which can lead to the formation of colored degradation products, such as N-oxides or hydroxylated derivatives.[2] This can be accelerated by exposure to air (oxygen), light, and trace metal ions.

-

Troubleshooting Steps:

-

Inert Atmosphere: Prepare and store the solution under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

-

Antioxidants: Add antioxidants to the formulation. Common choices include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT).[6]

-

Chelating Agents: Include a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation.[1]

-

-

Possible Cause 2: Photodegradation. Exposure to light, particularly UV light, can induce photochemical reactions in the quinoline ring, leading to the formation of colored degradants.[2][7]

-

Troubleshooting Steps:

-

Light Protection: Always store solutions in amber-colored vials or wrap the container with aluminum foil to protect it from light.

-

Photostability Studies: If the compound is intended for a product that will be exposed to light, conduct formal photostability studies to understand its degradation kinetics and pathways.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Ethyl 5-Methylquinoline-3-carboxylate in aqueous solutions?

A1: The primary degradation pathway is the hydrolysis of the ethyl ester to form 5-Methylquinoline-3-carboxylic acid and ethanol. This reaction can be catalyzed by both acids and bases.[1]

Q2: What is the ideal pH for storing an aqueous solution of this compound?

A2: The ideal pH for storage is the pH of maximum stability, which needs to be determined experimentally through a pH-rate profile study. For many esters, this is typically in the slightly acidic range of pH 4 to 6, where the rates of both acid- and base-catalyzed hydrolysis are at a minimum.

Q3: How does the methyl group at the 5-position affect the stability of the molecule?

A3: The methyl group is an electron-donating group. This can increase the electron density of the quinoline ring system, potentially making it more susceptible to oxidation.[2] However, its effect on the rate of hydrolysis of the ester at the 3-position is likely to be less pronounced.

Q4: Can I use buffers to stabilize my solution? What kind of buffers are recommended?

A4: Yes, buffers are highly recommended to maintain the pH of the solution in the optimal range for stability.[5] Citrate and acetate buffers are commonly used for the acidic to mid-pH range (pH 3-6). Phosphate buffers are suitable for the neutral pH range, but be aware that some buffer species can catalyze hydrolysis. It is important to evaluate the effect of the chosen buffer on the stability of the compound.

Q5: Are there any advanced formulation strategies to significantly enhance the stability of this compound in an aqueous solution for long-term storage?

A5: Yes, for long-term stability, especially for pharmaceutical formulations, advanced strategies can be employed:

-

Lyophilization (Freeze-Drying): Removing water from the formulation by lyophilization can prevent hydrolysis and produce a stable solid product that can be reconstituted before use.

-

Cyclodextrin Complexation: Encapsulating the molecule within the hydrophobic cavity of a cyclodextrin can protect the ester group from hydrolysis.[5][6]

-

Liposomal Encapsulation: Incorporating the compound into the lipid bilayer of liposomes can shield it from the aqueous environment.

-

Microencapsulation: Creating a protective barrier around the API can reduce its exposure to environmental factors.[5]

Experimental Protocols

Protocol 1: pH-Rate Profile Study

This experiment will determine the pH at which Ethyl 5-Methylquinoline-3-carboxylate has the highest stability against hydrolysis.

Materials:

-

Ethyl 5-Methylquinoline-3-carboxylate

-

A series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 2 to 9.

-

High-purity water

-

pH meter

-

Constant temperature incubator or water bath

-

HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Prepare a series of buffers at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9).

-

Prepare a concentrated stock solution of Ethyl 5-Methylquinoline-3-carboxylate in a suitable organic solvent (e.g., acetonitrile).

-

Dilute a small aliquot of the stock solution into each buffer to a final concentration suitable for HPLC analysis (ensure the organic solvent concentration is low, e.g., <1%, to not significantly affect the reaction).

-

Incubate the solutions at a constant elevated temperature (e.g., 50 °C or 60 °C) to accelerate degradation.

-

At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately quench the degradation reaction by diluting the aliquot in the mobile phase and/or acidifying if necessary.

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of Ethyl 5-Methylquinoline-3-carboxylate.

-

Plot the natural logarithm of the concentration versus time for each pH. The slope of the line will give the apparent first-order rate constant (k) for degradation at that pH.

-

Plot log(k) versus pH to generate the pH-rate profile. The nadir of this curve represents the pH of maximum stability.

Protocol 2: Formulation with Cyclodextrins

This protocol outlines the preparation of a formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility and stability.

Materials:

-

Ethyl 5-Methylquinoline-3-carboxylate

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Aqueous buffer at the pH of maximum stability (determined from Protocol 1)

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Weigh the required amount of HP-β-CD and dissolve it in the buffer with stirring. A common starting concentration for HP-β-CD is 10-20% (w/v).

-

Slowly add the accurately weighed Ethyl 5-Methylquinoline-3-carboxylate to the stirring HP-β-CD solution.

-

Continue stirring at room temperature for several hours (e.g., 24 hours) to allow for the formation of the inclusion complex.

-

Filter the solution through a 0.22 µm filter to remove any undissolved particles.

-

The resulting clear solution can then be used for experiments or subjected to stability testing as described in Protocol 1.

Visualizations

Hydrolysis of Ethyl 5-Methylquinoline-3-carboxylate

Caption: Hydrolysis of the ester bond.

Troubleshooting Decision Tree for Instability

Caption: Decision tree for troubleshooting instability.

References